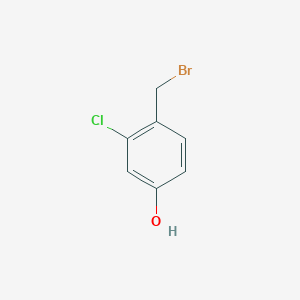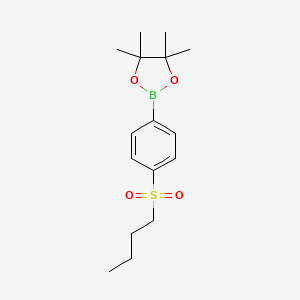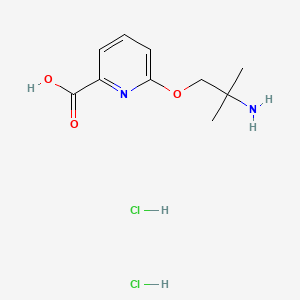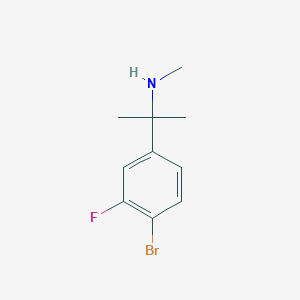![molecular formula C13H16BrNO5 B13549658 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)aceticacid](/img/structure/B13549658.png)
2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid is an organic compound that features a brominated phenoxy group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid typically involves multiple steps. One common route includes the bromination of a phenoxyacetic acid derivative, followed by the introduction of the Boc-protected amino group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and organic solvents like dichloromethane. The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phenoxy group can participate in oxidation-reduction reactions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while deprotection yields the free amine.
Applications De Recherche Scientifique
2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the development of new materials or as a reagent in various chemical processes
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromo-4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid
- 2-(3-Chloro-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid
- 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid
Uniqueness
2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid is unique due to the specific positioning of the bromine and Boc-protected amino groups, which confer distinct reactivity and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C13H16BrNO5 |
|---|---|
Poids moléculaire |
346.17 g/mol |
Nom IUPAC |
2-[3-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C13H16BrNO5/c1-13(2,3)20-12(18)15-9-4-8(14)5-10(6-9)19-7-11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
Clé InChI |
MAVZPADZPPWFOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)

![2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
![4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)

![3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid](/img/structure/B13549645.png)


